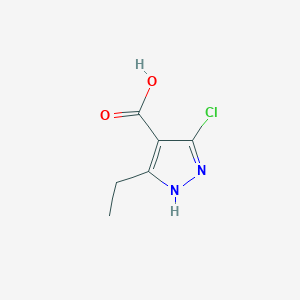

5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid

Overview

Description

5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9ClN2O2 . It is a solid substance at 20°C . This compound is an effective synthetic reagent used for the synthesis of antimicrobial compounds .

Synthesis Analysis

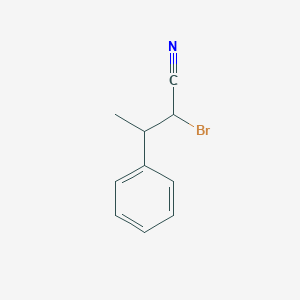

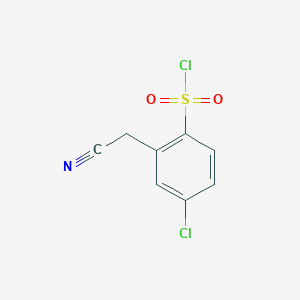

The synthesis of pyrazole derivatives like this compound involves several methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The compound can also be synthesized by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 188.61 .Chemical Reactions Analysis

Pyrazole derivatives like this compound can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

This compound is a solid substance at 20°C with a melting point of approximately 164°C . It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Scientific Research Applications

Cross-Coupling Reactions

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, closely related to 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions produce various alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to different condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the utility of such compounds in the synthesis of complex heterocyclic structures (Arbačiauskienė et al., 2011).

Potential in Nonlinear Optics (NLO)

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their optical nonlinearity. Specifically, compounds with a carboxylic acid group and ester substituent exhibited significant nonlinearity, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).

Synthesis of Novel Heterocycles

The compound has been utilized in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through condensation with activated carbonyl groups. This process is significant for preparing new N-fused heterocycles (Ghaedi et al., 2015).

Anticancer Properties

Pyrazole derivatives, including structures related to this compound, have been studied for their anticancer properties. These compounds have been found to exhibit potent antiproliferative activity in vitro, suggesting their potential in cancer treatment (Jose, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors . The specific interactions of 5-chloro-3-ethyl-1H-pyrazole-4-carboxylic acid with its targets remain to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

It is soluble in some polar organic solvents such as chloroform and dichloromethane, and slightly soluble in methanol . Its bioavailability and pharmacokinetic profile would depend on these properties, as well as factors such as route of administration and dosage.

Result of Action

It is known that pyrazole derivatives can have various biological effects, depending on their specific targets and mode of action

properties

IUPAC Name |

3-chloro-5-ethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMOVTFGQWYFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

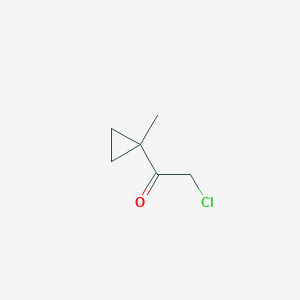

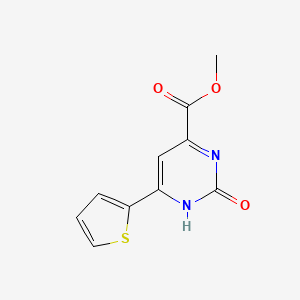

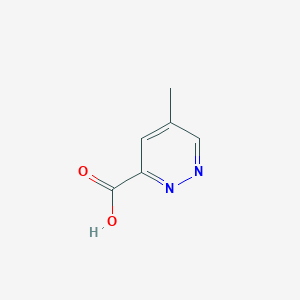

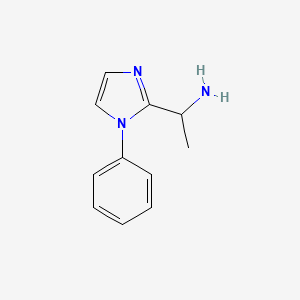

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

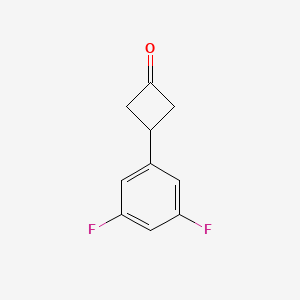

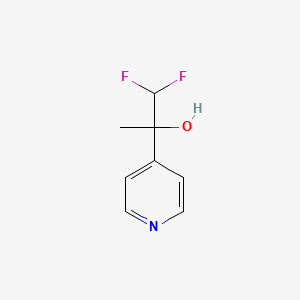

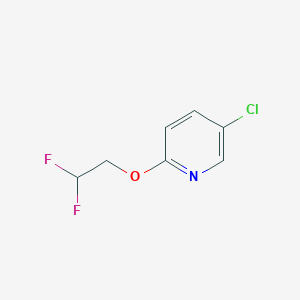

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)

![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)